N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide
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Description
N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H22N6O4S2 and its molecular weight is 438.52. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a tetrahydropyrazolo[1,5-a]pyrazine core , which is a structural motif found in many biologically active compounds
Mode of action
Compounds with similar structures often act by binding to their target proteins and modulating their activity .
Biochemical pathways
Without specific information about the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Many drugs that contain similar structural motifs are involved in signaling pathways in the cell .
Pharmacokinetics
Its structure suggests that it might be well-absorbed and could potentially cross the blood-brain barrier, given the presence of the lipophilic tetrahydropyrazolo[1,5-a]pyrazine ring and the piperazine moiety .
Properties
IUPAC Name |
N-[5-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]sulfonyl-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O4S2/c1-12(24)19-17-18-11-15(28-17)29(26,27)22-8-6-21(7-9-22)16(25)14-10-13-4-2-3-5-23(13)20-14/h10-11H,2-9H2,1H3,(H,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFCQFPJHFTJRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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